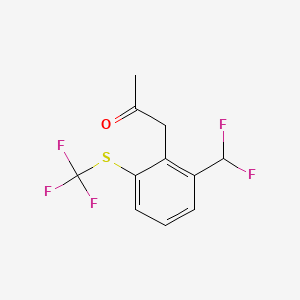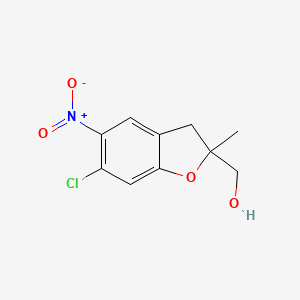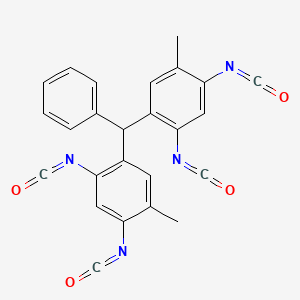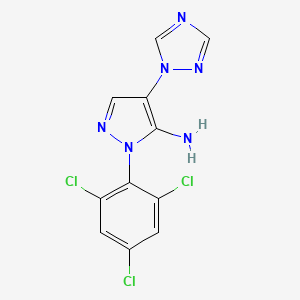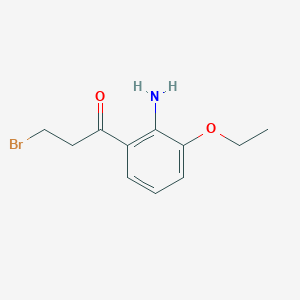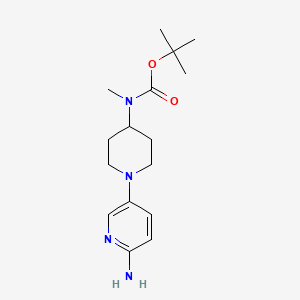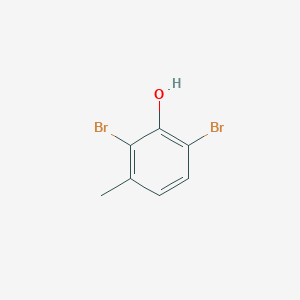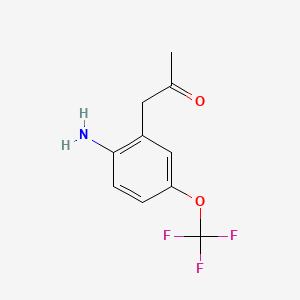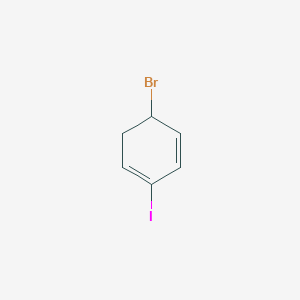
1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable precursor, followed by the introduction of trifluoromethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Materials Science: Its chemical properties can be exploited in the development of advanced materials, such as polymers and coatings with enhanced performance characteristics.
Biological Studies: The compound can be used as a probe or reagent in various biological assays to study enzyme activities, protein interactions, and cellular processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated phenyl derivatives with trifluoromethoxy and trifluoromethylthio groups. Examples include:
- 1-Bromo-3-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Bromo-3-(5-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
The uniqueness of 1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can offer advantages such as increased reactivity, stability, or selectivity compared to similar compounds.
Properties
Molecular Formula |
C11H7BrF6O2S |
|---|---|
Molecular Weight |
397.13 g/mol |
IUPAC Name |
1-bromo-3-[5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7BrF6O2S/c12-5-7(19)3-6-4-8(20-10(13,14)15)1-2-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
InChI Key |
NAZFOXZHEJPVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)CBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
